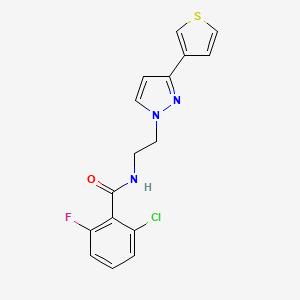

2-chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3OS/c17-12-2-1-3-13(18)15(12)16(22)19-6-8-21-7-4-14(20-21)11-5-9-23-10-11/h1-5,7,9-10H,6,8H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDQOEALUSVSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with an appropriate amine.

Linking the Pyrazole and Benzamide: The final step involves linking the pyrazole ring to the benzamide core via an ethyl chain, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of a chloro and fluoro substituent on a benzamide moiety, along with a pyrazole ring linked to a thiophene group. The molecular formula is , indicating a complex structure conducive to diverse interactions with biological targets.

Antiviral Applications

Recent studies have identified compounds with similar structural motifs as promising antiviral agents. For instance, derivatives containing pyrazole rings have demonstrated significant efficacy against various viruses, including herpes simplex virus and HIV. The incorporation of thiophene and pyrazole moieties in this compound suggests potential activity against viral infections through mechanisms that may involve inhibition of viral replication or interaction with viral enzymes.

Case Study: Antiviral Efficacy

A study conducted by Dawood et al. highlighted the antiviral properties of pyrazole derivatives, showing that certain compounds reduced plaque formation in herpes simplex virus by up to 69% at specific concentrations . This suggests that 2-chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide could exhibit similar or enhanced antiviral effects.

Anticancer Properties

The anticancer potential of benzamide derivatives is well-documented. Compounds with structural similarities to this compound have been shown to inhibit cancer cell proliferation across various lines.

Case Study: Cancer Cell Line Studies

Research indicates that similar pyrazole-containing compounds exhibit significant cytotoxicity against cancer cell lines, with IC50 values demonstrating potent activity . Such findings support the exploration of this compound as a candidate for further anticancer drug development.

Anti-inflammatory Activity

The anti-inflammatory properties of benzamide derivatives have also been recognized. The presence of halogen substituents (chlorine and fluorine) can enhance the biological activity by improving binding affinity to target proteins involved in inflammatory responses.

Research Insights

Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory process. The potential for this compound to exhibit such effects warrants further investigation.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, emphasizing substituent effects, heterocyclic diversity, and synthetic strategies.

Structural and Functional Group Comparisons

Key Structural Features:

- Target Compound : Benzamide core with 2-chloro-6-fluoro substitution; pyrazole-thiophene heterocycle.

- Analog 1 (): Benzamide with difluoromethyl-pyrazole and chloro-methylsulfonyl-indazole groups. Notably, the indazole-pyridine system introduces a rigid, planar structure, while difluoromethyl groups enhance electron-withdrawing properties .

- Analog 2 (): Quinazolinone-benzamide fused with a purine amino group.

- Analog 3 (): Benzamide linked to triazolothiadiazole or benzothiazole rings.

Substituent Effects:

- Halogens (Cl, F) in the target compound and analogs improve metabolic stability and membrane permeability. For example, the difluoromethyl groups in Analog 1 may increase acidity at adjacent positions, influencing reactivity .

- The hydroxy group in Analog 1’s butynyl side chain () could enhance solubility, a feature absent in the target compound’s structure .

Physical and Electronic Properties

Biological Activity

2-Chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the benzamide class, notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's biological activity and solubility.

- Thiophene and Pyrazole Moieties : These heterocycles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

The IUPAC name of the compound is 2-chloro-6-fluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide. Its molecular formula is .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's halogen substituents may facilitate binding to active sites, modulating enzyme activity and influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar benzamide derivatives. For instance, compounds with structural similarities demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.63 |

| Compound B | U-937 (Leukemia) | 10.38 |

| Compound C | A549 (Lung Cancer) | 12.50 |

These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation into its efficacy against different cancer types .

Study on HIV Inhibition

A comparative study involving 2-chloro-6-fluoro derivatives demonstrated potent inhibitory effects against HIV-1. The compounds showed activity in the picomolar range against wild-type HIV and clinically relevant mutants. This suggests that structural modifications in benzamides can lead to enhanced antiviral properties .

In Vivo Studies

In vivo studies have evaluated the pharmacokinetics and toxicity profiles of related compounds. These studies indicate that while some derivatives exhibit promising therapeutic effects, careful consideration of dosage and potential side effects is necessary for clinical applications .

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-fluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and what analytical techniques validate its purity?

- Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation: Reacting a benzothiazole hydrazine derivative (e.g., 7-chloro-6-fluoro-2-hydrazinyl-1,3-benzothiazole) with ethyl acetoacetate to form the pyrazole ring .

Amide Coupling: Using coupling agents like EDC/HOBt or DCC to attach the 2-chloro-6-fluorobenzoic acid moiety to the pyrazole-ethylamine intermediate .

- Key Conditions:

- Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for amide bond formation.

- Temperature: 0–5°C during coupling to minimize side reactions.

- Characterization:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and amide linkage.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 404.08) .

Q. How do the functional groups in this compound influence its reactivity and potential biological activity?

- Methodological Answer:

- Chloro/Fluoro Substituents: Electron-withdrawing groups enhance electrophilic substitution reactivity and may improve binding to hydrophobic enzyme pockets .

- Thiophene-Pyrazole Moiety: The sulfur atom in thiophene and the pyrazole nitrogen atoms participate in hydrogen bonding and π-π stacking with biological targets (e.g., kinases) .

- Benzamide Core: Serves as a scaffold for structural diversification; its planarity aids in DNA intercalation (observed in analogues) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during scale-up synthesis?

- Methodological Answer:

- Continuous Flow Systems: Reduce exothermic risks in amide coupling steps (industrial applicability noted in ).

- Purification:

- Chromatography: Use gradient elution (hexane/EtOAc) to separate regioisomers.

- Recrystallization: Ethanol/water mixtures improve crystal purity (>98% by HPLC) .

- Data-Driven Optimization: DOE (Design of Experiments) to test variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Q. How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?

- Methodological Answer:

- Assay Standardization:

- Use isogenic cell lines to control genetic variability in cytotoxicity studies .

- Validate target engagement via SPR (Surface Plasmon Resonance) for binding affinity (e.g., KD measurements) .

- Structural Analogues: Compare with compounds like N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s interaction with kinase targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 4HX3 for Aurora Kinase A) to model binding poses .

- MD Simulations: GROMACS for 100 ns trajectories to assess stability of the ligand-receptor complex (focus on thiophene-pyrazole interactions) .

- QSAR Models: Train on datasets of benzamide derivatives to correlate substituent electronegativity with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.